molecular formula C4H6N4O B12367801 5-amino-4-imino-1H-pyridazin-6-one

5-amino-4-imino-1H-pyridazin-6-one

Cat. No.: B12367801
M. Wt: 126.12 g/mol
InChI Key: DTLXUUUCOHGJAW-UHFFFAOYSA-N
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Description

5-amino-4-imino-1H-pyridazin-6-one is a heterocyclic compound that contains a pyridazine ring with amino and imino substituents. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-imino-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring . The reaction conditions often include heating under reflux with suitable solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-imino-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-amino-4-imino-1H-pyridazin-6-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-amino-4-imino-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyridazine ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as:

Uniqueness

5-amino-4-imino-1H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and imino groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

5-amino-4-imino-1H-pyridazin-6-one

InChI

InChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1,3,5H,6H2,(H,8,9)

InChI Key

DTLXUUUCOHGJAW-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C(C1=N)N

Origin of Product

United States

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